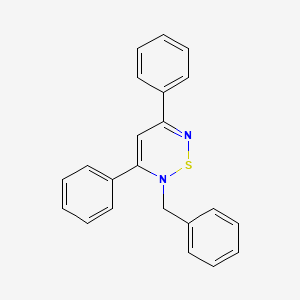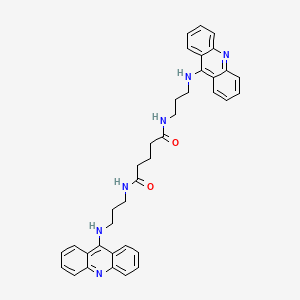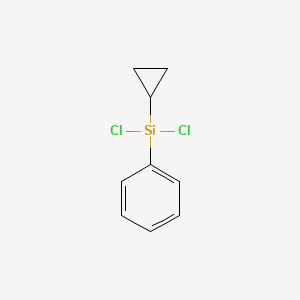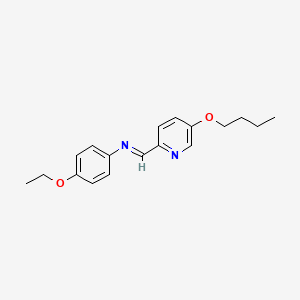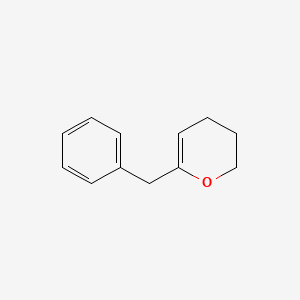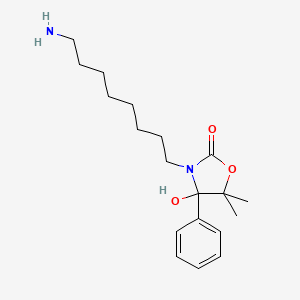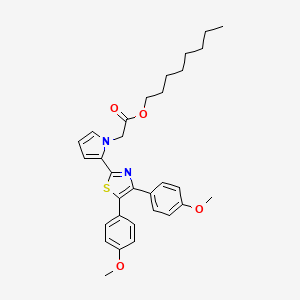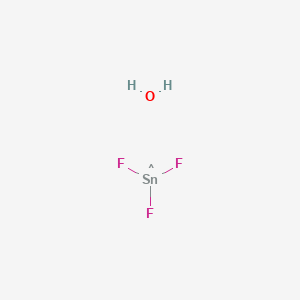![molecular formula C10H10Cl3NO2 B14327307 N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide CAS No. 99421-79-1](/img/structure/B14327307.png)
N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Acetamidophenol} + \text{Trichloroacetaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or chloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[4-(2,2,2-Trichloro-1-oxoethyl)phenyl]acetamide.
Reduction: Formation of N-[4-(2,2-Dichloro-1-hydroxyethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by resistant pathogens.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide
- 2,2,2-Trichloro-N-(2,4,6-trichlorophenyl)acetamide
- 2-Chloro-N-(cyclohexylmethyl)acetamide
Uniqueness
N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is unique due to the presence of both a trichloromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
99421-79-1 |
|---|---|
分子式 |
C10H10Cl3NO2 |
分子量 |
282.5 g/mol |
IUPAC名 |
N-[4-(2,2,2-trichloro-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) |
InChIキー |
YADUOOGUTSNPJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





